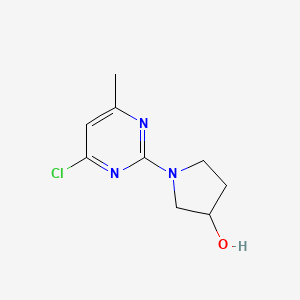

1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-6-4-8(10)12-9(11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWARHQSDSCRVOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Formula of Pyrimidinyl Pyrrolidinol Derivatives

Executive Summary: The Foundational Importance of Molecular Identity

In the landscape of modern drug discovery, the pyrimidinyl pyrrolidinol scaffold has emerged as a privileged structure, forming the core of numerous targeted therapeutic agents. These heterocyclic compounds are of significant interest to researchers in oncology, virology, and immunology. The precise characterization of any novel chemical entity is the bedrock upon which all subsequent biological and pharmacological evaluation rests. For drug development professionals, two of the most fundamental and non-negotiable parameters are the molecular formula and the molecular weight .

This guide provides an in-depth exploration of the methodologies and rationale behind the accurate determination of these properties for pyrimidinyl pyrrolidinol derivatives. We will delve into the core analytical techniques, offer a practical, field-tested protocol, and present a curated table of exemplary compounds to serve as a reference for researchers. The objective is to move beyond mere procedural instruction and instill a deeper understanding of the causality behind these critical analytical choices, ensuring the integrity and reproducibility of research in this vital area of medicinal chemistry.

The Pyrimidinyl Pyrrolidinol Scaffold: A Structural Overview

The pyrimidinyl pyrrolidinol class of compounds is characterized by the fusion of a pyrimidine ring system with a pyrrolidinol moiety. The pyrimidine, a diazine heterocycle, is a crucial component of nucleobases, lending the scaffold inherent drug-like properties.[1][2] The pyrrolidine ring, a saturated five-membered heterocycle, often enhances aqueous solubility and provides a three-dimensional structure that can be optimized for potent and selective target engagement.

The true power of this scaffold lies in its synthetic tractability, allowing for extensive decoration with various functional groups at multiple positions. This chemical diversity is paramount for modulating pharmacokinetic and pharmacodynamic properties.

A simplified representation of the pyrimidinyl pyrrolidinol scaffold, highlighting points (R¹, R², R³) for chemical modification.

Core Analytical Imperatives: Why Formula and Weight are Non-Negotiable

The molecular formula provides the exact count and type of atoms in a molecule (e.g., C₁₈H₁₈FN₅O), while the molecular weight is the mass of one mole of that substance. In drug discovery, these are not mere data points; they are foundational identifiers that influence every aspect of a compound's potential.

-

Confirmation of Identity: The primary goal is to confirm that the molecule synthesized is indeed the intended molecule. An incorrect formula or a deviation in molecular weight indicates impurities, residual solvents, or an entirely different product.

-

Regulatory Compliance: Submissions to regulatory bodies like the FDA require unambiguous proof of structure and purity. Accurate molecular weight and formula are the first line of evidence.

-

Pharmacokinetic Profile (ADME): Properties like absorption, distribution, metabolism, and excretion are intrinsically linked to molecular weight. For instance, Lipinski's Rule of Five suggests that poor oral absorption is more likely for compounds with a molecular weight over 500 g/mol .

The Analytical Arsenal: Methodologies for Characterization

While several techniques can provide information, two methods stand as the gold standard for the definitive determination of molecular formula and weight in a drug discovery setting: High-Resolution Mass Spectrometry (HRMS) and Combustion (Elemental) Analysis .

High-Resolution Mass Spectrometry (HRMS)

Causality: We choose HRMS over standard (low-resolution) mass spectrometry because of its ability to provide a highly accurate mass measurement, typically to within 5 parts per million (ppm). This precision is crucial because it allows us to distinguish between molecules with the same nominal (integer) mass but different elemental compositions. For example, both cysteine (C₃H₇NO₂S) and benzamide (C₇H₇NO) have a nominal mass of 121, but their exact masses are different enough for HRMS to easily distinguish them.[3] This capability makes HRMS the single most powerful technique for proposing and confirming a molecular formula.[4][5]

Principle: The sample is ionized, and the resulting ions are separated in a mass analyzer (e.g., Orbitrap or TOF) capable of very high resolution. The analyzer measures the mass-to-charge ratio (m/z) with exceptional accuracy, allowing for the calculation of the "exact mass" of the ion.[6]

Elemental Analysis (CHN/O/S)

Causality: Elemental analysis serves as an orthogonal, confirmatory technique. While HRMS provides a list of possible formulas that fit the measured mass, elemental analysis provides an independent, quantitative measure of the mass percentage of key elements (Carbon, Hydrogen, Nitrogen, etc.).[7] A successful synthesis is validated when the experimentally determined percentages from elemental analysis match the theoretical percentages calculated from the HRMS-proposed formula, typically within a ±0.4% tolerance.

Principle: A small, precisely weighed sample is combusted in a furnace with excess oxygen.[8][9] The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors, allowing for the calculation of the percentage composition of each element in the original sample.[10]

Exemplary Pyrimidinyl Pyrrolidinol Derivatives: A Data Compendium

To provide a practical reference, the following table summarizes the molecular formula and weight for several published compounds that feature the pyrimidinyl and pyrrolidinol (or related pyrazolo[1,5-a]pyrimidine) scaffolds.

| Compound Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic (Exact) Mass ( g/mol ) |

| N-[(2-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-5-carboxamide[11] | C₁₈H₁₈FN₅O | 339.37 | 339.15464 |

| PI3Kα/mTOR-IN-1 (A pyrrolidinyl pyrido pyrimidinone derivative)[12][13] | Not explicitly published | Not explicitly published | Not explicitly published |

| 3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide[14] | C₁₇H₁₄BrF₃N₄O | 427.23 | 426.03031 |

| 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide[15] | C₁₇H₁₃Cl₂N₇O | 402.20 | 401.05077 |

| Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | C₈H₇N₃O₂ | 177.16 | 177.05383 |

| 7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide[16] | C₁₈H₁₃N₅O₂ | 331.33 | 331.10693 |

Experimental Protocol: HRMS Analysis for Formula Determination

This protocol outlines a self-validating workflow for the confirmation of a novel pyrimidinyl pyrrolidinol derivative using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

A validated workflow for molecular formula determination using LC-HRMS.

Step-by-Step Methodology:

-

Sample Preparation (Self-Validation Checkpoint 1):

-

1.1. Accurately weigh approximately 1 mg of the purified, dry compound using a calibrated analytical balance. Rationale: Accurate initial weight is crucial for creating solutions of known concentration.

-

1.2. Dissolve the sample in 1.0 mL of a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) to create a 1 mg/mL stock solution.[6] Rationale: High-purity solvents minimize background ions and contaminants that could interfere with the analysis.

-

1.3. Perform a serial dilution of the stock solution into a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[6] Rationale: This concentration range is optimal for electrospray ionization (ESI) without causing detector saturation.

-

-

Instrumental Analysis (Self-Validation Checkpoint 2):

-

2.1. Set up the LC-HRMS system. A typical setup involves a C18 reverse-phase column coupled to an Orbitrap or Q-TOF mass spectrometer.

-

2.2. Equilibrate the column with the starting mobile phase conditions.

-

2.3. Inject 1-5 µL of the prepared sample.

-

2.4. Acquire data in full scan mode, ensuring the mass range covers the expected molecular weight of the compound. The mass analyzer must be set to a high resolution (e.g., >60,000 FWHM). Rationale: High resolution is the key parameter that enables accurate mass measurement.

-

2.5. The ionization source will typically be positive mode ESI, as the nitrogen atoms in the pyrimidinyl and pyrrolidinol rings are readily protonated to form an [M+H]⁺ ion.

-

-

Data Interpretation (Self-Validation Checkpoint 3):

-

3.1. Process the acquired data using the instrument's software. Identify the chromatographic peak corresponding to your compound.

-

3.2. Extract the mass spectrum for this peak and identify the monoisotopic peak for the protonated molecule ([M+H]⁺).

-

3.3. Record the measured accurate mass-to-charge ratio (m/z) to at least four decimal places.

-

3.4. Input this measured m/z into a molecular formula calculator. Constrain the search by including the expected elements (C, H, N, O, and any others like F, Cl, S) and setting a mass accuracy tolerance of 5 ppm.

-

3.5. The software will generate a list of possible molecular formulas. The correct formula should be the one that aligns with the synthetic route and has the lowest ppm error.

-

3.6. Final Validation: Compare the experimentally observed isotopic pattern with the theoretical isotopic pattern generated by the software for the proposed formula. A close match in the relative abundances of the M, M+1, and M+2 peaks provides definitive confirmation of the elemental composition.

-

Conclusion

For researchers and drug development professionals working with pyrimidinyl pyrrolidinol derivatives, the rigorous and accurate determination of molecular weight and formula is not a perfunctory task; it is the cornerstone of chemical identity and the prerequisite for all further investigation. By employing high-resolution mass spectrometry as the primary tool and validating its findings with orthogonal techniques like elemental analysis, scientists can proceed with confidence. The methodologies and rationale presented in this guide are designed to ensure that the foundational data for this promising class of molecules is robust, reliable, and beyond reproach.

References

-

N-[(2-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-5-carboxamide . MolPort. [Link]

-

Chapter 6 Elemental Analysis and Biological Characterization . ResearchGate. [Link]

-

Elemental analysis . University of Technology, Iraq. [Link]

-

CHNSO Elemental Analysis – Sample Preparation . Mettler Toledo. [Link]

-

Elemental analysis: operation & applications . Elementar. [Link]

-

Formula determination by high resolution mass spectrometry . YouTube. [Link]

-

HRMS Analysis of Small Molecules . University of Texas Medical Branch. [Link]

-

Le, P. T., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR . Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103. PubMed. [Link]

-

CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels . MDPI. [Link]

-

High Resolution Mass Spectrometry . ResolveMass Laboratories Inc. [Link]

-

Ibrahim, M.N. Synthesis and Characterization of Some Pyrimidinone Derivatives . Asian Journal of Chemistry. [Link]

-

pyrazolo[1,5-a]pyrimidine-2-carboxamide, 3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)- . SpectraBase. [Link]

-

High-resolution mass spectrometry: more than exact mass . Bioanalysis Zone. [Link]

-

Le, P. T., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR . Bioorganic & Medicinal Chemistry Letters. Sci-Hub. [Link]

-

Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives . International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. [Link]

-

Inhibitor of the p110 isoform of PI3 kinase . Otava Chemicals. [Link]

-

Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR . ResearchGate. [Link]

-

Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity . ResearchGate. [Link]

-

Bhat, K. I., & Kumar, A. (2017). Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents . Research Journal of Pharmacy and Technology. [Link]

-

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)... . PubChem. [Link]

-

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-n-2-pyridinyl- . PubChemLite. [Link]7-dihydro-7-oxo-1-phenyl-n-2-pyridinyl-)

Sources

- 1. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 2. rjptonline.org [rjptonline.org]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. measurlabs.com [measurlabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. HRMS Analysis [utmb.edu]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. Elemental analysis: operation & applications - Elementar [elementar.com]

- 10. mdpi.com [mdpi.com]

- 11. Search results [chemdiv.com]

- 12. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]- | C17H13Cl2N7O | CID 58063117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. PubChemLite - Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-n-2-pyridinyl- (C18H13N5O2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Solubility Profile of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol in Organic Solvents

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from process chemistry and purification to formulation and bioavailability.[1][2][3][4] This technical guide presents a comprehensive framework for determining and understanding the solubility profile of the novel heterocyclic compound, 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol. Due to the specific and proprietary nature of this compound, publicly available solubility data is limited. Therefore, this document serves as an in-depth methodological guide, equipping researchers with the foundational principles, experimental protocols, and data interpretation strategies necessary to establish a robust solubility profile for this and other novel chemical entities. The guide details the industry-standard shake-flask method, discusses the rationale for solvent selection across various classes, and provides a framework for correlating solubility with solvent properties through theoretical models like Hansen Solubility Parameters.

Introduction: The Critical Role of Solubility Profiling

In pharmaceutical development, the ability of an API to dissolve in a given solvent system is a cornerstone of success.[1] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficiencies in synthesis and purification processes.[5] Consequently, a thorough characterization of an API's solubility in a diverse range of organic solvents is not merely a perfunctory step but a strategic imperative that informs critical decisions.[6][7]

This guide focuses on the heterocyclic compound 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol . Its structure, featuring a substituted pyrimidine ring linked to a pyrrolidinol moiety, presents a unique combination of functional groups that dictate its interaction with various solvents. The presence of a chloro-group, a methyl group, a hydroxyl group, and nitrogen-containing heterocycles suggests a nuanced solubility behavior that warrants systematic investigation.[8] Understanding this profile is essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Development: Identifying suitable excipients and delivery systems for various dosage forms.[6]

-

Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.[2]

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the complex interplay of intermolecular forces.[9] Quantitatively, this can be understood through thermodynamic principles and more advanced models like Hansen Solubility Parameters (HSP).

Intermolecular Forces and Physicochemical Properties

The structure of 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol suggests the following key interactions:

-

Hydrogen Bonding: The pyrrolidinol's hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atoms in both the pyrimidine and pyrrolidine rings can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar C-Cl bond and the overall asymmetry of the molecule create a dipole moment, leading to interactions with polar solvents.

-

Van der Waals Forces (Dispersion): The nonpolar methyl group and the carbon backbone of the rings contribute to weaker dispersion forces.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the Hansen Solubility Parameter (HSP) system.[10] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar intermolecular forces.

-

δh: Energy from hydrogen bonds.[9]

The central concept is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[10] By mapping the HSP of the API and various solvents, a "solubility sphere" can be defined, providing a predictive tool for solvent selection.[10]

Experimental Design and Solvent Selection

A robust solubility profile requires testing in a diverse set of organic solvents representing different chemical classes and polarity ranges.

Rationale for Solvent Selection

The chosen solvents should span a wide range of polarities, hydrogen bonding capabilities, and chemical functionalities to comprehensively probe the API's solubility. A recommended list of solvents, along with their relevant physicochemical properties, is presented in Table 1.

Table 1: Recommended Organic Solvents for Solubility Profiling

| Solvent Class | Solvent Name | Dielectric Constant (ε) | Hansen Parameters (MPa⁰.⁵)[11][12][13] |

|---|---|---|---|

| Protic Polar | Methanol | 32.7 | δd: 15.1, δp: 12.3, δh: 22.3 |

| Ethanol | 24.5 | δd: 15.8, δp: 8.8, δh: 19.4 | |

| Isopropanol (IPA) | 19.9 | δd: 15.8, δp: 6.1, δh: 16.4 | |

| Aprotic Polar | Acetonitrile (ACN) | 37.5 | δd: 15.3, δp: 18.0, δh: 6.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | δd: 18.4, δp: 16.4, δh: 10.2 | |

| N,N-Dimethylformamide (DMF) | 36.7 | δd: 17.4, δp: 13.7, δh: 11.3 | |

| Ethereal | Tetrahydrofuran (THF) | 7.6 | δd: 16.8, δp: 5.7, δh: 8.0 |

| 1,4-Dioxane | 2.2 | δd: 17.5, δp: 1.8, δh: 9.0 | |

| Chlorinated | Dichloromethane (DCM) | 9.1 | δd: 17.0, δp: 7.3, δh: 7.1 |

| Chloroform | 4.8 | δd: 17.8, δp: 3.1, δh: 5.7 | |

| Ketone | Acetone | 20.7 | δd: 15.5, δp: 10.4, δh: 7.0 |

| Ester | Ethyl Acetate | 6.0 | δd: 15.8, δp: 5.3, δh: 7.2 |

| Nonpolar | Toluene | 2.4 | δd: 18.0, δp: 1.4, δh: 2.0 |

| | n-Heptane | 1.9 | δd: 15.3, δp: 0.0, δh: 0.0 |

Standard Operating Procedure: Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium (or thermodynamic) solubility.[7][14][15] It is recognized by regulatory bodies like the OECD and is crucial for Biopharmaceutics Classification System (BCS) studies.[16][17][18]

Principle

An excess amount of the solid API is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the API in the clear supernatant is quantified using a validated analytical method.

Materials and Equipment

-

1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol (solid, purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol (e.g., 20-50 mg, ensuring undissolved solid is visible) to a series of glass vials.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm).[15] Allow the mixtures to equilibrate for a predetermined time (typically 24 to 48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method. The method should be specific for 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol and demonstrate linearity, accuracy, and precision.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. Each experiment should be performed in triplicate to ensure reproducibility.[17]

Data Presentation and Interpretation (Exemplary Data)

Since experimental data for this specific compound is not publicly available, Table 2 presents a set of hypothetical yet chemically plausible solubility values for 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol. This data is for illustrative purposes to guide researchers in their own data analysis.

Table 2: Hypothetical Solubility Profile of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol at 25°C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Interpretation |

|---|---|---|---|

| High Solubility | |||

| DMSO | > 200 | > 0.93 | Very high solubility, likely due to strong polar and hydrogen bonding interactions. |

| DMF | ~180 | ~0.84 | High solubility, similar to DMSO, indicating strong solute-solvent interactions. |

| Moderate Solubility | |||

| Methanol | ~75 | ~0.35 | Good solubility in protic solvents due to hydrogen bonding with the -OH group. |

| Dichloromethane | ~50 | ~0.23 | Moderate solubility, driven by dipole-dipole interactions. |

| THF | ~45 | ~0.21 | Moderate solubility in ethereal solvents. |

| Acetone | ~40 | ~0.19 | Good solubility in polar aprotic ketones. |

| Ethanol | ~35 | ~0.16 | Solubility decreases with increasing alkyl chain length in alcohols. |

| Low Solubility | |||

| Ethyl Acetate | ~10 | ~0.05 | Lower solubility in less polar ester solvents. |

| Acetonitrile | ~8 | ~0.04 | Surprisingly low for a polar solvent, may indicate specific interaction hindrances. |

| Toluene | < 2 | < 0.01 | Poor solubility in aromatic nonpolar solvents. |

| Insoluble |

| n-Heptane | < 0.1 | < 0.0005 | Practically insoluble in aliphatic nonpolar solvents. |

Molecular Weight of C₉H₁₂ClN₃O used for calculation: 213.66 g/mol

Analysis of Trends

-

Polarity: The data clearly follows the "like dissolves like" principle. The highest solubility is observed in highly polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol).

-

Hydrogen Bonding: The high solubility in alcohols and DMSO highlights the importance of the compound's hydrogen bond donor (-OH) and acceptor (N atoms) capabilities.

-

Nonpolar Solvents: The compound is poorly soluble to insoluble in nonpolar solvents like Toluene and n-Heptane, where the dominant intermolecular forces are weak dispersion forces, which are insufficient to overcome the crystal lattice energy of the solid API.

Applications in Pharmaceutical Development

A well-defined solubility profile as illustrated above directly impacts several key development areas:

-

Crystallization Process: Solvents with moderate to low solubility and a steep solubility-temperature gradient are often ideal for crystallization. For this compound, a mixed solvent system like Dichloromethane/Heptane or Ethanol/Water could be explored for efficient purification and crystal habit control.

-

Formulation: For oral dosage forms, the low solubility in nonpolar media suggests that lipid-based formulations might be less effective unless solubilizers are used. The high solubility in solvents like DMSO makes it suitable for preparing high-concentration stock solutions for early-stage in vitro screening.[6]

-

Chromatography: The differential solubility across the solvent spectrum provides a basis for developing purification methods (e.g., normal or reversed-phase chromatography) and analytical HPLC methods.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for determining and interpreting the organic solvent solubility profile of the novel API, 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol. By employing standardized methodologies like the shake-flask method, carefully selecting a diverse range of solvents, and applying theoretical principles for data interpretation, researchers can generate critical data that will guide efficient process development, rational formulation design, and accelerated drug discovery timelines. The systematic approach detailed herein ensures the generation of reliable and reproducible data, forming a cornerstone of the compound's overall physicochemical characterization package.

References

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

-

Gavan, A. (2020). The Importance of Solubility for New Drug Molecules. Polymers for Pharmaceutical Applications, 1.

-

Krieg, B. J. et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488.

-

Apley, M. et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.

-

WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

-

Thakuria, R. et al. (2016). Solubility Determinations for Pharmaceutical API. In Pharmaceutical Crystals: Science and Engineering.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

-

Seppic. (2025). Optimizing drug Solubility for enhanced oral formulation performance.

-

ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

-

DuPont. Hansen Solubility Parameter System.

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

-

EUR-Lex. (1983). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1).

-

Cristofoletti, R. et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 396.

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

-

ResearchGate. Hansen parameters of the different organic solvents used.

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

-

Stenutz. Hansen solubility parameters.

-

KREATiS. (2016). High-accuracy water solubility determination using logK.

-

Wikipedia. Hansen solubility parameter.

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

-

ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities.

-

MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

-

ResearchGate. Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters.

-

PubChem - NIH. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.

-

ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines.

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7244.

-

Sreenivasa, S. et al. (2012). 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3440.

-

Research Inventy. (2025). GC - MS Profiling and In - Silico Pharmacokinetic Evaluation of Bioactive Compounds from Marsilea quadrifolia Linn.

-

PubChem - NIH. Prd_002214.

-

PubMed - NIH. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido).

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seppic.com [seppic.com]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. Hansen solubility parameters [stenutz.eu]

- 13. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. oecd.org [oecd.org]

Technical Guide: pKa Characterization of Pyrrolidin-3-ol Derivatives

The following technical guide details the pKa values, structural determinants, and experimental characterization of the hydroxyl group in pyrrolidin-3-ol derivatives.

Executive Summary

In medicinal chemistry, pyrrolidin-3-ol (3-hydroxypyrrolidine) serves as a versatile chiral scaffold.[1] Its physicochemical behavior is governed by two distinct ionization centers: the highly basic pyrrolidine nitrogen and the weakly acidic secondary hydroxyl group.

While the nitrogen pKa is readily measurable in aqueous media, the hydroxyl group’s pKa typically exceeds the range of water (pKa > 15.7), rendering it "silent" in standard potentiometric titrations.[2] This guide analyzes the acidity of this hydroxyl group, the inductive influence it exerts on the ring nitrogen, and the specialized non-aqueous protocols required to measure it.[2]

Core pKa Data Summary

| Ionization Center | Functional Group | Aqueous pKa ( | DMSO pKa | Structural Driver |

| Pyrrolidine Nitrogen | Secondary Amine ( | 9.2 – 9.6 | ~10.5 | Inductive withdrawal by 3-OH lowers pKa (vs. Pyrrolidine ~11.3). |

| Hydroxyl Group | Secondary Alcohol ( | ~16.5 – 18.0 (Est.) | ~29.3 | High pKa due to lack of resonance stabilization; requires strong EWGs to lower. |

Theoretical Framework: Structural Determinants of Acidity

The Inductive Effect ( )

The hydroxyl group at the C3 position exerts a strong electron-withdrawing inductive effect (-I) on the pyrrolidine ring.

-

Effect on Nitrogen: The electronegative oxygen pulls electron density through the

-framework, destabilizing the protonated ammonium form. This increases the acidity of the conjugate acid, lowering the pKa of the nitrogen from 11.27 (unsubstituted pyrrolidine) to approximately 9.4 (3-hydroxypyrrolidine). -

Effect on Hydroxyl: Conversely, the protonation state of the nitrogen affects the hydroxyl. A positively charged ammonium center (

) is a powerful electron-withdrawing group, theoretically increasing the acidity of the OH group, though it remains well above physiological pH.[2]

Solvent Leveling and the Hydroxyl Limit

In aqueous solution, any acid with a pKa > 15.7 (the pKa of water) cannot be differentiated because the hydroxide ion (

Experimental Data: pKa Values of Derivatives

The following table synthesizes experimental and calculated pKa values for key derivatives used in drug development.

| Derivative Structure | Substituent (R) | Nitrogen pKa (Aq) | Hydroxyl pKa (DMSO) | Notes |

| Pyrrolidin-3-ol | 9.45 | 29.3 (Ref) | Base scaffold. OH pKa based on isopropanol ref. | |

| N-Acetyl-pyrrolidin-3-ol | Neutral | ~27.5 | Amide prevents N-ionization; slight acidification of OH. | |

| N-Boc-pyrrolidin-3-ol | Neutral | ~28.0 | Common intermediate; OH remains very weak acid. | |

| 4,4-Difluoro-pyrrolidin-3-ol | 7.80 | ~24.0 | Fluorines drastically lower pKa of both N and OH via induction. |

Critical Insight: The introduction of electron-withdrawing protecting groups (Boc, Cbz) on the nitrogen removes the basic center but only marginally increases the acidity of the hydroxyl group. To make the hydroxyl acidic enough for physiological deprotonation (pKa < 8), the ring must be substituted with strong EWGs (e.g., fluorine) or the OH must be part of an activated system (e.g., hydroxamic acid).[2]

Visualization: Structure-Property Relationships

The following diagram illustrates the inductive vectors and pKa shifts within the molecule.

Caption: Mechanistic flow of inductive effects lowering the nitrogen pKa while the hydroxyl pKa remains high unless derivatized.

Experimental Methodologies

Protocol A: Potentiometric Titration (For Nitrogen pKa)

Best for determining the basicity of the pyrrolidine nitrogen.

-

Preparation: Dissolve 0.1 mmol of the pyrrolidin-3-ol derivative in 20 mL of degassed water containing 0.1 M KCl (ionic strength adjustor).

-

Acidification: Add a slight excess of 0.1 M HCl to fully protonate the nitrogen (

). -

Titration: Titrate with 0.1 M carbonate-free NaOH using an automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3).

-

Data Analysis: Plot pH vs. Volume. The first inflection point corresponds to the excess HCl; the second inflection point (buffer region) yields the

of the pyrrolidine nitrogen.-

Note: The hydroxyl group will not show a feature in this titration (requires pH > 14).

-

Protocol B: Spectrophotometric Titration in DMSO (For Hydroxyl pKa)

Required for measuring the weakly acidic hydroxyl group.

-

Indicator Selection: Choose an overlapping indicator series (e.g., substituted fluorenes or phenols) with known pKa values in DMSO ranging from 20 to 30.

-

Solvent: Use anhydrous DMSO (

ppm -

Titrant: Prepare a solution of dimsyl potassium (

) or potassium tert-butoxide in DMSO. -

Measurement:

-

Add the substrate to the UV-Vis cuvette.

-

Monitor the disappearance of the neutral OH absorption or the appearance of the alkoxide (if chromophoric).

-

If non-chromophoric (like pyrrolidin-3-ol), use NMR titration : Monitor the chemical shift of the C3-proton (

) as a function of added base equivalents. The shift will plateau upon full deprotonation.

-

Protocol C: Computational Prediction (DFT)

For rapid screening of derivatives.

-

Software: Gaussian 16 or ORCA.

-

Method: DFT B3LYP/6-311+G(d,p) with IEFPCM solvation model (Water and DMSO).

-

Calculation: Compute

for the reaction: -

Correction: Apply linear scaling factors based on a training set of secondary alcohols (isopropanol, cyclohexanol) to convert

to pKa.

Workflow Visualization

Caption: Decision tree for selecting the appropriate experimental protocol based on the ionization center of interest.

References

-

Bordwell, F. G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

Jencks, W. P., & Regenstein, J. (1976).[2] Ionization constants of acids and bases. Handbook of Biochemistry and Molecular Biology, 1, 305-351. Link

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry. Link

-

Sirius Analytical. (2023). Technical Application Note: pKa Determination of Poorly Soluble Compounds. Sirius Analytical Instruments. Link

Sources

- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

Methodological & Application

Application Note: Regioselective Synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol

This Application Note is structured to guide researchers through the precise, regioselective synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol .

Due to the inherent reactivity profile of the 2,4-dichloropyrimidine scaffold, a direct substitution approach typically yields the incorrect regioisomer. Therefore, this protocol details a regio-controlled stepwise strategy involving selective hydrolysis, nucleophilic displacement, and re-chlorination.

Executive Summary & Retrosynthetic Logic

The synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol presents a classic challenge in pyrimidine chemistry: Regioselectivity .

In 2,4-dichloropyrimidines, the chlorine atom at the C4 position is significantly more electrophilic than the chlorine at the C2 position due to the para-like resonance effect of the N1 and N3 atoms. Consequently, direct nucleophilic attack by 3-pyrrolidinol on 2,4-dichloro-6-methylpyrimidine predominantly yields the C4-substituted isomer (1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol), which is the constitutional isomer of the target.

To secure the C2-amino / C4-chloro substitution pattern, we must invert the standard reactivity order. This protocol utilizes a Hydrolysis-Displacement-Chlorination (HDC) strategy:

-

Selective Hydrolysis: Convert the highly reactive C4-Cl to a C4-OH (deactivating the ring).

-

C2-Displacement: Force substitution at the remaining C2-Cl with the amine.

-

Re-chlorination: Convert the C4-OH back to a C4-Cl using phosphorus oxychloride (

).

Retrosynthetic Scheme

Figure 1: Retrosynthetic logic flow designed to bypass the natural C4-selectivity of the pyrimidine scaffold.

Experimental Protocol

Phase 0: Reagent Preparation & Protection

Note: While 3-pyrrolidinol can be used directly, the hydroxyl group is susceptible to chlorination by

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 2,4-Dichloro-6-methylpyrimidine | 163.00 | 1.0 | Scaffold |

| Sodium Hydroxide (1N aq) | 40.00 | 2.5 | Hydrolysis Base |

| 3-Pyrrolidinol | 87.12 | 1.2 | Nucleophile |

| Phosphorus Oxychloride ( | 153.33 | 5.0 | Chlorinating Agent |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | Base Scavenger |

| 1,4-Dioxane | - | Solvent | Reaction Medium |

Phase 1: Selective Hydrolysis (C4-Cl C4-OH)

This step selectively hydrolyzes the more reactive C4-chlorine.

-

Dissolution: Dissolve 2,4-dichloro-6-methylpyrimidine (10.0 g, 61.3 mmol) in 1,4-dioxane (50 mL).

-

Hydrolysis: Add 1N NaOH solution (150 mL) slowly.

-

Reaction: Heat the mixture to reflux (100°C) for 2 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a polar spot (

-

-

Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3-4. The product, 2-chloro-6-methylpyrimidin-4-ol , will precipitate as a white solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Expected Yield: 80-90%.

-

Phase 2: Nucleophilic Displacement at C2

With the C4 position deactivated as a hydroxyl (tautomerizing to the pyrimidone), the C2-chlorine can now be displaced, albeit requiring forcing conditions.

-

Setup: In a pressure vessel or sealed tube, suspend the 2-chloro-6-methylpyrimidin-4-ol (from Phase 1) in n-Butanol (or DMF).

-

Addition: Add 3-pyrrolidinol (1.2 equiv) and DIPEA (2.0 equiv).

-

Reaction: Heat to 120-130°C for 12-16 hours.

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Triturate the residue with diethyl ether to remove non-polar impurities. The product, 2-(3-hydroxypyrrolidin-1-yl)-6-methylpyrimidin-4-ol , is often a solid that can be used directly.

-

Validation: LC-MS should show [M+H]+ = 196.1.

-

Phase 3: Re-chlorination (C4-OH C4-Cl)

This step restores the chlorine at C4.

Critical Caution: Unprotected 3-pyrrolidinol has a secondary alcohol.

-

Preparation: Suspend the intermediate from Phase 2 in dry acetonitrile (or use neat

if scale allows). -

Chlorination: Add

(5 equiv) dropwise at 0°C. -

Reaction: Warm to 50-60°C . Do NOT reflux at high temperatures (>80°C) to avoid chlorinating the pyrrolidine hydroxyl group. Monitor closely by LC-MS.

-

Target: [M+H]+ = 214.1 (Cl pattern).

-

Over-reaction: [M+H]+ = 232.1 (Dichloro species - Avoid).

-

-

Quenching: Pour the reaction mixture slowly onto crushed ice/saturated

solution. Exothermic! -

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

. -

Purification: Flash chromatography (DCM/MeOH gradient). The target compound is moderately polar.

Reaction Workflow Diagram

Figure 2: Stepwise workflow ensuring regiochemical fidelity.

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Observation | Root Cause | Solution |

| Wrong Regioisomer | NMR shows distinct shift in pyrimidine proton; LC-MS identical. | Direct substitution was attempted instead of hydrolysis route. | Use the HDC protocol. Direct |

| Dichlorination | Mass spec shows M+2 peak (232 Da). | Keep T < 60°C or use TBDMS-protected pyrrolidinol. | |

| Low Yield (Step 2) | Incomplete conversion of Int A to Int B. | Pyrimidone is deactivated. | Increase Temp to 140°C or use microwave irradiation. |

Analytical Validation

-

1H NMR (DMSO-d6): The pyrimidine C5-H proton is a diagnostic handle.

-

Target (C2-amino, C4-chloro): Typically appears

6.5 - 6.7 ppm. -

Isomer (C4-amino, C2-chloro): Typically appears

6.1 - 6.3 ppm (more shielded due to adjacent amino group).

-

-

Regiochemistry Proof: NOESY correlation between the Pyrrolidine N-CH2 protons and the Pyrimidine Methyl group (at C6) is NOT expected for the target (since they are at C2 and C6, distant). If you see strong NOE between Pyrrolidine and Methyl, you likely have the C4-isomer (where pyrrolidine is at C4, adjacent to C5, and methyl is at C6). Correction: The methyl is at C6.[7] C4-amino is adjacent to C5. C2-amino is distal.

References

-

Regioselectivity of 2,4-Dichloropyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec.

-

URL:[Link]

-

C2-Selective Methodologies

- General Pyrimidine Synthesis (Hydrolysis Route)

Sources

- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - Arabian Journal of Chemistry [arabjchem.org]

- 8. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloropyrimidine Derivatives

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active molecules, including a number of approved drugs for indications ranging from oncology to virology.[1][2][3] The ability to strategically functionalize the pyrimidine ring is therefore of paramount importance in the generation of novel chemical entities for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents onto the pyrimidine core.[1][4] This guide provides a detailed exploration of the reaction conditions, protocols, and underlying principles for the successful Suzuki coupling of 4-chloropyrimidine derivatives, a class of substrates that present unique challenges and opportunities.

Core Principles and Mechanistic Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organohalide.[4][5] The catalytic cycle, illustrated below, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][6]

For 4-chloropyrimidines, the C-Cl bond is less reactive towards oxidative addition compared to C-Br or C-I bonds, which often necessitates more forcing reaction conditions or more sophisticated catalyst systems.[6] The electron-deficient nature of the pyrimidine ring can also influence the reaction, potentially leading to catalyst inhibition through coordination of the ring nitrogens to the palladium center.[7]

Optimizing Reaction Parameters: A Guide to Component Selection

The success of a Suzuki coupling with a 4-chloropyrimidine derivative is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical for an efficient reaction. While Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a commonly used and often effective catalyst, other systems may offer superior performance, particularly for challenging substrates.[6][8]

| Catalyst System | Key Characteristics & Applications |

| Pd(PPh₃)₄ | A versatile and widely used catalyst, often effective for a range of chloropyrimidines.[6][9] |

| PdCl₂(dppf) | The dppf ligand's wide bite angle can promote efficient reductive elimination.[8][9] |

| Pd₂(dba)₃ / P(t-Bu)₃ | The bulky and electron-rich tri(tert-butyl)phosphine ligand is particularly effective for the activation of C-Cl bonds.[10] |

| Buchwald Ligands (e.g., XPhos, SPhos) | These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling of unreactive aryl chlorides.[11] |

Expert Insight: The age and storage conditions of the palladium catalyst can significantly impact its activity.[8] It is advisable to use freshly opened or properly stored catalysts. For particularly challenging couplings, employing pre-catalysts, which are more stable and generate the active Pd(0) species in situ, can be beneficial.[11]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily in the transmetalation step to form the active boronate species. A variety of inorganic bases are commonly employed.

| Base | Properties and Typical Use Cases |

| K₂CO₃ (Potassium Carbonate) | A common and effective base, often used in aqueous solvent mixtures.[8][9] |

| Cs₂CO₃ (Cesium Carbonate) | A stronger and more soluble base, which can enhance reaction rates for less reactive substrates.[1] |

| K₃PO₄ (Potassium Phosphate) | A strong base that is often effective in anhydrous conditions, which can be beneficial if protodeboronation of the boronic acid is a concern.[1][7][8] |

| KF (Potassium Fluoride) | A milder base that can be effective, particularly in anhydrous THF.[8][10] |

Solvent Systems: More Than Just a Medium

The solvent influences the solubility of the reactants and the activity of the catalyst.[8] Aprotic solvents, often in combination with water, are frequently used.

| Solvent System | Rationale and Application |

| 1,4-Dioxane / Water | A very common and effective solvent mixture for a wide range of Suzuki couplings.[1][6][9] |

| Toluene / Ethanol / Water | Alcoholic solvent mixtures have been shown to improve reactivity in some cases.[12] |

| DMF (Dimethylformamide) | A polar aprotic solvent useful for substrates with poor solubility in other systems.[1][11] |

| THF (Tetrahydrofuran) | Often used in anhydrous conditions with KF as the base.[8][10] |

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 4-chloropyrimidine derivatives. Optimization may be necessary for specific substrates.

Caption: A general experimental workflow for the Suzuki coupling of chloropyrimidines.[6]

Protocol 1: Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

This protocol is adapted from established procedures for the coupling of dichloropyrimidines.[6][9]

Materials:

-

2,4-Dichloropyrimidine (1.0 mmol, 149 mg)

-

Phenylboronic acid (1.0 mmol, 122 mg)

-

Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%)

-

K₂CO₃ (3.0 mmol, 415 mg)

-

1,4-Dioxane (7 mL)

Procedure:

-

To a dry reaction vessel, add 2,4-dichloropyrimidine, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[6][9]

-

Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]

-

Add 1,4-dioxane via syringe.[6]

-

Heat the reaction mixture to 100 °C with stirring for 24 hours.[6]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenylpyrimidine.[6]

Protocol 2: Microwave-Assisted Coupling of 2,4-Dichloropyrimidine with an Arylboronic Acid

Microwave irradiation can significantly shorten reaction times and improve yields.[3][9]

Materials:

-

2,4-Dichloropyrimidine (0.5 mmol, 75 mg)

-

Arylboronic acid (0.5 mmol)

-

Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg, 0.5 mol%)

-

K₂CO₃ (1.5 mmol, 207 mg)

-

1,4-Dioxane (4 mL)

-

Water (2 mL)

Procedure:

-

In a microwave reaction vial, dissolve 2,4-dichloropyrimidine in a mixture of 1,4-dioxane and water.[9]

-

Displace the air in the vial with argon.

-

Add the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[9]

-

Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.[9]

-

After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[9]

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[9]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Ineffective base or solvent | - Use a fresh batch of catalyst or a different catalyst system.- Increase the reaction temperature.[8]- Screen different bases and solvents.[1] |

| Significant Side Product Formation (e.g., Homocoupling of Boronic Acid) | - Presence of oxygen- Suboptimal stoichiometry | - Ensure the reaction mixture is thoroughly degassed.[8]- Use a slight excess of the chloropyrimidine.[8] |

| Protodeboronation of Boronic Acid | - Presence of water with certain bases- High temperatures | - Use anhydrous conditions with a base like K₃PO₄.- Lower the reaction temperature if possible.[7] |

| Decomposition of Starting Material | - Reaction temperature is too high- Base is too strong | - Lower the reaction temperature.- Use a milder base such as KF.[8] |

Conclusion

The Suzuki-Miyaura coupling of 4-chloropyrimidine derivatives is a robust and highly valuable transformation in the synthesis of complex molecules for drug discovery and development. A thorough understanding of the reaction mechanism and the careful selection of the catalyst, base, and solvent are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement this powerful synthetic methodology.

References

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]

-

Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 439. Retrieved from [Link]

-

Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. Retrieved from [Link]

-

Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1439-1444. Retrieved from [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

-

Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

-

Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]

-

Russell, C. E., & Brown, G. R. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(12), 4289–4293. Retrieved from [Link]

-

Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. Retrieved from [Link]

-

Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

-

De, S., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(4), 684–686. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Protection of Pyrrolidin-3-ol for Pyrimidine Synthesis

Abstract

Pyrrolidin-3-ol is a highly valuable chiral building block in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as solubility, metabolic stability, and target binding. Its integration into pyrimidine scaffolds, a cornerstone of many pharmaceutical agents, presents a significant synthetic challenge due to the presence of two reactive nucleophilic sites: a secondary amine and a secondary alcohol. Direct utilization in pyrimidine ring construction or coupling reactions often leads to a mixture of undesired products, compromising yield and purity. This application note provides a comprehensive guide to a robust, orthogonal protecting group strategy for pyrrolidin-3-ol, enabling its efficient and controlled incorporation into complex pyrimidine-based targets. We will detail the rationale, step-by-step protocols, and mechanistic insights for the strategic use of tert-Butoxycarbonyl (Boc) for the amine and tert-Butyldimethylsilyl (TBDMS) for the alcohol, ensuring chemoselectivity throughout the synthetic sequence.

The Synthetic Challenge: Bifunctional Reactivity of Pyrrolidin-3-ol

The synthetic utility of pyrrolidin-3-ol is directly linked to its structure, which contains both a secondary amine (pKa of the conjugate acid ~10-11) and a secondary alcohol. Both functional groups are nucleophilic and can participate in reactions common to pyrimidine synthesis, such as nucleophilic aromatic substitution (SNAr) on halopyrimidines or condensation reactions.[1][2] This dual reactivity necessitates a protection strategy to ensure that reactions occur at the desired position and in the correct sequence.

Without protection, a reaction with an electrophilic pyrimidine precursor would result in a mixture of N-arylated, O-arylated, and potentially N,O-diarylated products, making purification difficult and significantly lowering the yield of the desired isomer.

Caption: Reactive nucleophilic sites of the pyrrolidin-3-ol scaffold.

The Orthogonal Protection Paradigm

To overcome this challenge, an orthogonal protecting group strategy is paramount. This approach involves the use of two distinct protecting groups for the amine and alcohol, where each can be selectively removed under specific conditions that do not affect the other.[3][4][5] This allows for the sequential unmasking and reaction of each functional group, providing complete control over the synthetic route.

For pyrrolidin-3-ol, the combination of the acid-labile tert-Butoxycarbonyl (Boc) group for the amine and the fluoride-labile tert-Butyldimethylsilyl (TBDMS) group for the alcohol is a field-proven, highly effective orthogonal pair.[2][6]

Caption: Orthogonal protection and selective deprotection workflow.

Experimental Protocols & Methodologies

Protocol 1: N-Protection of Pyrrolidin-3-ol with Boc-Anhydride

The first step is the protection of the more nucleophilic secondary amine. The Boc group is ideal due to its stability in a wide range of non-acidic conditions.[7][8] The reaction is typically high-yielding and straightforward.

Rationale: The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A mild base is used to neutralize the acid generated in situ and to deprotonate the amine, enhancing its nucleophilicity.

-

Materials:

-

(R)- or (S)-Pyrrolidin-3-ol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Sodium bicarbonate (NaHCO₃, 2.0 eq) or Triethylamine (Et₃N, 1.5 eq)

-

Solvent: Dichloromethane (DCM) or a mixture of Water/Ethyl Acetate[9]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous NaCl solution (brine)

-

-

Procedure:

-

Dissolve pyrrolidin-3-ol (e.g., 5.0 g, 57.4 mmol) in the chosen solvent system (e.g., 100 mL DCM or 1:1 Water/EtOAc).

-

Add the base (e.g., NaHCO₃, 9.6 g, 114.8 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add Boc₂O (13.8 g, 63.1 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

If using DCM, wash the reaction mixture sequentially with 1 M HCl (optional, to remove any unreacted amine), saturated NaHCO₃, and brine. If using a biphasic system, separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, N-Boc-pyrrolidin-3-ol, is often a white solid or viscous oil of sufficient purity for the next step. Recrystallization from heptanes or purification by column chromatography can be performed if necessary.[9]

-

Protocol 2: O-Protection of N-Boc-Pyrrolidin-3-ol with TBDMS-Chloride

With the amine protected, the secondary alcohol can be masked with a TBDMS group. This silyl ether is significantly more stable to hydrolysis than smaller silyl ethers like TMS, providing robust protection during subsequent synthetic steps.[10][11]

Rationale: The reaction is an SN2-type displacement at the silicon atom. Imidazole acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a highly reactive N-silylimidazolium intermediate that is readily attacked by the alcohol.[12]

-

Materials:

-

N-Boc-pyrrolidin-3-ol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water and brine

-

-

Procedure:

-

Dissolve N-Boc-pyrrolidin-3-ol (e.g., 10.0 g, 53.4 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (N₂ or Ar).

-

Add imidazole (9.1 g, 133.5 mmol) and stir until fully dissolved.

-

Add TBDMS-Cl (9.7 g, 64.1 mmol) portion-wise at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours.[10]

-

Monitor the reaction by TLC. For more sterically hindered alcohols, gentle heating (40 °C) may be required.

-

Upon completion, pour the reaction mixture into water (300 mL) and extract with EtOAc (3 x 100 mL).

-

Combine the organic extracts and wash thoroughly with water (3 x 100 mL) to remove DMF, followed by a final wash with brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, gradient elution with Hexanes/EtOAc) to yield the pure N-Boc-O-TBDMS-pyrrolidin-3-ol.

-

Application in Pyrimidine Synthesis & Selective Deprotection

The fully protected pyrrolidin-3-ol is now a stable, versatile building block. It can be functionalized (e.g., converted to a boronic ester for Suzuki coupling) and coupled to a suitable pyrimidine core.[2] The power of the orthogonal strategy becomes evident in the subsequent deprotection steps, which allow for further diversification.

Caption: Overall synthetic workflow from protection to selective deprotection.

Table 1: Stability of Boc and TBDMS Protecting Groups

This table summarizes the general stability of the two protecting groups under various conditions, which is the foundation for their orthogonal nature.

| Condition | Reagent Example(s) | Boc Group Stability | TBDMS Group Stability | Selectivity Outcome |

| Strong Acid | Neat TFA, Conc. H₂SO₄ | Labile | Labile[13] | Both groups are typically cleaved. |

| Controlled Mild Acid | 4M HCl in Dioxane, 10-25% TFA/DCM | Labile | Stable | Selective cleavage of Boc group. [13][14] |

| Fluoride Ion | TBAF, HF-Pyridine, KHF₂ | Stable | Labile | Selective cleavage of TBDMS group. [10][12] |

| Strong Base | NaOH, NaOMe, LDA | Stable | Generally Stable | Both groups are typically stable. |

| Catalytic Hydrogenation | H₂, Pd/C | Stable | Stable | Both groups are stable. |

| Nucleophiles | Amines, Grignard Reagents | Stable | Stable | Both groups are stable. |

Protocol 3: Selective N-Boc Deprotection (Unmasking the Amine)

Rationale: The Boc group is a carbamate that readily hydrolyzes under acidic conditions via formation of a stable tert-butyl cation. The TBDMS group, a silyl ether, is significantly more stable to acid and will remain intact if the conditions are carefully controlled (reagent, temperature, and time).[13]

-

Materials:

-

N-Boc, O-TBDMS protected pyrrolidin-pyrimidine conjugate (1.0 eq)

-

4.0 M HCl in 1,4-Dioxane or 25% Trifluoroacetic acid (TFA) in DCM

-

Anhydrous DCM (if using TFA)

-

Saturated aqueous NaHCO₃ solution

-

Diethyl ether (for precipitation)

-

-

Procedure (using HCl/Dioxane):

-

Dissolve the protected substrate (1.0 mmol) in a minimal amount of DCM or directly in the HCl/Dioxane solution (5 mL).

-

Add the 4.0 M HCl in Dioxane solution and stir at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the solvent under reduced pressure. The product is often isolated as the hydrochloride salt.

-

Alternatively, the reaction mixture can be diluted with diethyl ether to precipitate the HCl salt, which is then collected by filtration.

-

To obtain the free amine, the crude salt is dissolved in water, basified with saturated NaHCO₃ or 1M NaOH to pH 8-9, and extracted with DCM or EtOAc.

-

Protocol 4: Selective O-TBDMS Deprotection (Unmasking the Alcohol)

Rationale: The cleavage of silyl ethers by fluoride is driven by the formation of the exceptionally strong Si-F bond (bond energy ~580 kJ/mol). Tetrabutylammonium fluoride (TBAF) is a common, organic-soluble source of fluoride ions that efficiently cleaves TBDMS ethers while leaving the acid-sensitive Boc group untouched.[10][11]

-

Materials:

-

N-Boc, O-TBDMS protected pyrrolidin-pyrimidine conjugate (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

-

Procedure:

-

Dissolve the protected substrate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the TBAF solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with EtOAc (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting alcohol by flash column chromatography.

-

Conclusion

The successful synthesis of complex pyrimidine derivatives bearing the pyrrolidin-3-ol moiety is critically dependent on a well-executed and logical protecting group strategy. The orthogonal pairing of the N-Boc and O-TBDMS groups provides a reliable and versatile framework for achieving this goal. By understanding the distinct chemical labilities of these groups and applying the detailed protocols provided, researchers can selectively mask and unmask the amine and alcohol functionalities, enabling controlled, sequential modifications. This strategy minimizes side reactions, simplifies purification, and ultimately facilitates the efficient construction of novel molecular architectures for drug discovery and development.

References

-

Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Protection of Alcohols. [Link]

-

Khan, A., Ghosh, S., & Choudhury, L. H. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. European Journal of Organic Chemistry, 2004(9), 1931-1935. [Link]

-

Request PDF. (2004). A Simple and Useful Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. ResearchGate. [Link]

-

Request PDF. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

-

ResearchGate. (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM? Q&A. [Link]

-

Bold, C. P., et al. (n.d.). Workup and isolation of Boc-protected (S)-pyrrolidin-3-ol (23) after hydrogenation. ResearchGate. [Link]

-

Seneviratne, U., et al. (n.d.). Synthesis of pyrimidine nucleoside analogs containing pyrrolidine exocycles. ResearchGate. [Link]

-

MIDDE SRIDHAR CHEMISTRY. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. [Link]

-

YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

-

ResearchGate. (2025). Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives. ResearchGate. [Link]

-

PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]

- Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Amblard, F., et al. (2011). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PMC. [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Protection of Amino Groups. [Link]

-

PMC. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[15][16]benzoxazine and Evaluation of Their Antiviral Activity. PMC. [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]

-

PMC. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]

-

Kręcijasz, R. B., et al. (2023). Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. Synthesis, 55(09), 1355-1366. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

-

MDPI. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]

-

PMC. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC. [Link]

-